

Hexachlorocyclopropane: A Versatile Reagent in Organic Synthesis

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Compound of Interest

Compound Name: *Hexachlorocyclopropane*

Cat. No.: *B11948299*

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Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Hexachlorocyclopropane (C_3Cl_6) is a fully chlorinated cyclopropane derivative that serves as a valuable, albeit highly reactive, reagent in organic synthesis. Due to its strained three-membered ring and the high degree of halogenation, it is generally unstable and is often generated *in situ* or used immediately after synthesis. Its primary application lies in its role as a precursor to other highly functionalized small-ring compounds, most notably tetrachlorocyclopropene, which is a key building block for a variety of cyclic and heterocyclic systems. This document provides an overview of the applications of **hexachlorocyclopropane**, detailed experimental protocols for its synthesis and key reactions, and a summary of relevant quantitative data.

Physicochemical Properties

A summary of the key physicochemical properties of **hexachlorocyclopropane** is provided in the table below.

Property	Value	Reference
Molecular Formula	C_3Cl_6	[1]
Molecular Weight	248.75 g/mol	[1]
CAS Number	2065-35-2	[1]
Appearance	White, crystalline solid	[1]
Melting Point	104-105 °C	[1]

Key Applications in Organic Synthesis

The synthetic utility of **hexachlorocyclopropane** is predominantly centered around its conversion to tetrachlorocyclopropene and subsequent derivatives. Direct reactions of **hexachlorocyclopropane** are limited due to its high reactivity and tendency to undergo rearrangement or decomposition.

Precursor to Tetrachlorocyclopropene

The most significant application of **hexachlorocyclopropane** is its role as a precursor to tetrachlorocyclopropene (C_3Cl_4). Tetrachlorocyclopropene is a versatile building block for the synthesis of a wide range of compounds, including cyclopropenones, cyclopropenium salts, and various heterocyclic compounds. The conversion is typically achieved through dehydrochlorination.

Generation of Dichlorocarbene

While not a direct application of isolated **hexachlorocyclopropane**, its synthesis from the addition of dichlorocarbene ($:CCl_2$) to tetrachloroethylene highlights the reactivity of dichlorocarbene with chlorinated olefins.[\[1\]](#) This reaction is a key step in accessing the **hexachlorocyclopropane** scaffold.

Reaction with Reducing Agents

Hexachlorocyclopropane reacts with reducing agents, such as zinc dust in alcoholic solvents, to yield a mixture of products. This reaction is believed to proceed through the in-situ formation

of tetrachlorocyclopropene.[1] The subsequent reaction of tetrachlorocyclopropene with the alcohol leads to the formation of various esters.[1]

Experimental Protocols

Protocol 1: Synthesis of Hexachlorocyclopropane

This protocol is adapted from the method described by Tobey and West.[1]

Reaction Scheme:

Materials:

- Tetrachloroethylene ($\text{CCl}_2=\text{CCl}_2$)
- Sodium trichloroacetate (Cl_3CCOONa)
- 1,2-Dimethoxyethane (DME), anhydrous
- Nitrogen gas (N_2)

Procedure:

- A solution of sodium trichloroacetate (0.1 mol) in 100 mL of anhydrous 1,2-dimethoxyethane is prepared in a flame-dried, three-necked flask equipped with a mechanical stirrer, a reflux condenser, and a nitrogen inlet.
- Tetrachloroethylene (0.2 mol) is added to the stirred solution.
- The reaction mixture is heated to 80-85 °C under a nitrogen atmosphere. The progress of the reaction can be monitored by the evolution of carbon dioxide.
- The reaction is maintained at this temperature for 4-6 hours.
- After cooling to room temperature, the reaction mixture is filtered to remove sodium chloride.
- The solvent is removed from the filtrate under reduced pressure.

- The residue is purified by recrystallization from a suitable solvent (e.g., hexane) to yield white, crystalline **hexachlorocyclopropane**.

Quantitative Data:

Product	Yield	Melting Point
Hexachlorocyclopropane	~40-50%	104-105 °C

Protocol 2: Reaction of Hexachlorocyclopropane with Zinc in Ethanol

This protocol describes the reaction of **hexachlorocyclopropane** with zinc dust in ethanol, which proceeds via an intermediate to form various ester products.[\[1\]](#)

Reaction Scheme:

Materials:

- Hexachlorocyclopropane** (C_3Cl_6)
- Zinc dust, activated
- Ethanol (EtOH), absolute
- Argon or Nitrogen gas

Procedure:

- A suspension of activated zinc dust (2 equivalents) in absolute ethanol is prepared in a round-bottom flask under an inert atmosphere (argon or nitrogen).
- A solution of **hexachlorocyclopropane** (1 equivalent) in absolute ethanol is added dropwise to the stirred zinc suspension at room temperature.
- The reaction is exothermic and may require cooling to maintain the temperature between 25-30 °C.

- The reaction mixture is stirred for 12-24 hours. The progress of the reaction can be monitored by gas chromatography (GC) or thin-layer chromatography (TLC).
- Upon completion, the reaction mixture is filtered to remove unreacted zinc and other solid byproducts.
- The ethanol is removed from the filtrate under reduced pressure.
- The resulting residue, containing a mixture of ester products, is purified by fractional distillation or column chromatography.

Quantitative Data (Product Distribution):

The reaction yields a mixture of products, with the distribution depending on the specific reaction conditions. The major products typically include:[1]

Product	Approximate Yield (%)
Diethyl malonate	Variable
Ethyl cis-2,3-dichloroacrylate	Variable
Ethyl 3,3-dichloroacrylate	Variable
Ethyl 2-chloro-3-ethoxyacrylate	Variable

Protocol 3: Dehydrochlorination of Hexachlorocyclopropane to Tetrachlorocyclopropene

This protocol describes the conversion of **hexachlorocyclopropane** to the synthetically more versatile tetrachlorocyclopropene.

Reaction Scheme:

Materials:

- **Hexachlorocyclopropane (C₃Cl₆)**
- Potassium hydroxide (KOH) or Sodium hydroxide (NaOH)

- A suitable solvent (e.g., ethanol, tert-butanol)

Procedure:

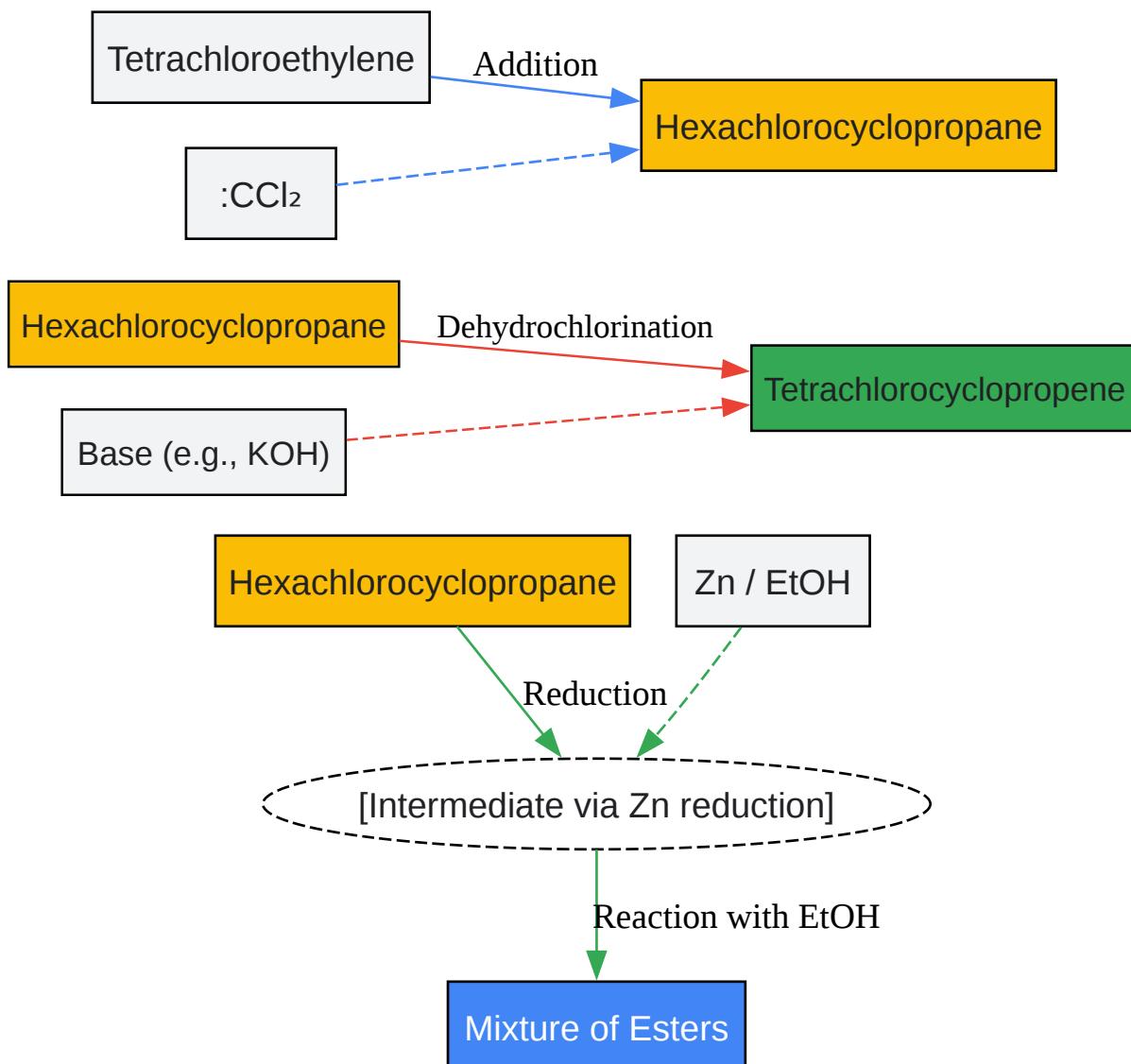
- A solution of **hexachlorocyclopropane** in a suitable alcohol (e.g., ethanol) is prepared in a round-bottom flask.
- A solution of a strong base, such as potassium hydroxide, in the same solvent is added dropwise to the **hexachlorocyclopropane** solution at a controlled temperature (e.g., 0-10 °C).
- The reaction mixture is stirred for a specified period, typically 1-3 hours, while monitoring the reaction progress by GC or TLC.
- After the reaction is complete, the mixture is neutralized with a dilute acid (e.g., HCl).
- The product is extracted with a suitable organic solvent (e.g., diethyl ether, dichloromethane).
- The organic layer is washed with water and brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure.
- The crude tetrachlorocyclopropene is purified by distillation.

Quantitative Data:

Product	Yield	Boiling Point
Tetrachlorocyclopropene	60-70%	130-131 °C

Reaction Pathways and Logical Relationships

The key transformations involving **hexachlorocyclopropane** can be visualized as a series of reaction pathways. The following diagrams, generated using the DOT language, illustrate these relationships.



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References

- 1. electronicsandbooks.com [electronicsandbooks.com]

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